molecular formula C22H20FN3O2 B11139274 2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B11139274
M. Wt: 377.4 g/mol
InChI Key: SJLDVWZDOSRZIO-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features both indole and pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic synthesis. The process may start with the preparation of the indole and pyridoindole precursors, followed by their coupling through a series of reactions such as alkylation, acylation, and cyclization.

    Indole Precursor Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyridoindole Precursor Synthesis: The pyridoindole ring can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the indole and pyridoindole precursors through an alkylation reaction, followed by acylation to introduce the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro and methoxy substituents in 2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone may confer unique properties, such as increased binding affinity to certain targets or altered pharmacokinetic properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C22H20FN3O2/c1-28-16-4-5-19-17(11-16)18-12-26(9-7-20(18)24-19)22(27)13-25-8-6-14-2-3-15(23)10-21(14)25/h2-6,8,10-11,24H,7,9,12-13H2,1H3

InChI Key

SJLDVWZDOSRZIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4C=CC5=C4C=C(C=C5)F

Origin of Product

United States

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